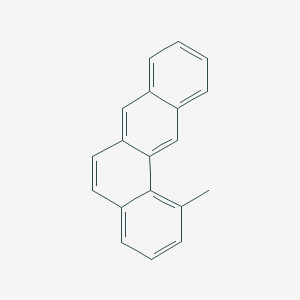

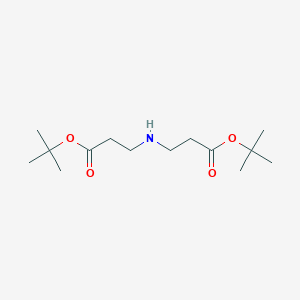

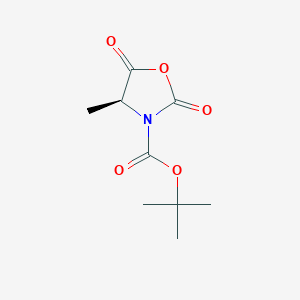

![molecular formula C19H14 B134977 4-甲基苯并[a]蒽 CAS No. 316-49-4](/img/structure/B134977.png)

4-甲基苯并[a]蒽

描述

4-Methylbenz[a]anthracene is a methylated derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in the environment and potential biological activities. The metabolism of 4-methylbenz[a]anthracene has been studied using the fungus Cunninghamella elegans, which primarily metabolizes the compound at the methyl group, followed by further metabolism at the 8,9- and 10,11-positions .

Synthesis Analysis

The synthesis of various methylated benz[a]anthracenes, including 4-methylbenz[a]anthracene, has been explored in several studies. An improved synthesis of 5-methylbenz(a)anthracene, which is structurally related to 4-methylbenz[a]anthracene, has been reported with a high overall yield starting from commercially available compounds . Although not directly about 4-methylbenz[a]anthracene, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structures of methyl-substituted benz[a]anthracenes have been determined to be almost planar with closely similar dimensions . This planarity is significant as it can influence the molecule's interaction with biological systems and its potential carcinogenicity.

Chemical Reactions Analysis

The metabolism of 4-methylbenz[a]anthracene by C. elegans involves cytochrome P-450 mono-oxygenase and epoxide hydrolase enzyme systems, indicating a high degree of stereo- and regio-selectivity . Additionally, the synthesis of tumorigenic metabolites of related compounds, such as dibenz[a,j]anthracene, has been described, which involves the formation of dihydrodiol and diol epoxide derivatives . These reactions are relevant to understanding the metabolic pathways and potential biological effects of 4-methylbenz[a]anthracene.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylbenz[a]anthracene can be inferred from studies on similar compounds. The molecular structures of methylbenz[a]anthracenes are highly planar, which can affect their physical properties and interactions with other molecules . The metabolism studies suggest that 4-methylbenz[a]anthracene undergoes specific chemical reactions involving oxidation and hydroxylation, which are catalyzed by specific enzyme systems . These properties are crucial for understanding the environmental behavior and biological effects of 4-methylbenz[a]anthracene.

科学研究应用

环境监测和修复

多环芳烃 (PAH) 检测的纳米吸附剂: Xiaofei Liu 等人(2014 年)的一项研究引入了 Fe3O4@离子液体@甲基橙纳米颗粒作为一种新型纳米吸附剂,用于磁性固相萃取环境水样中的多环芳烃,包括苯并(a)蒽。该方法显示出优异的回收率和检测限,突出了其在多环芳烃污染环境监测中的潜力 Xiaofei Liu 等人,2014.

光催化和传感应用

光降解和发光检测: Xinyao Liu 等人(2018 年)的一项研究合成了基于蒽的金属有机框架 (MOF),用于光降解水中的抗生素和有机染料,以及发光检测抗生素和硝基芳烃。这些发现证明了蒽衍生物在环境修复和传感应用中的双重效用 Xinyao Liu 等人,2018.

分子设计和合成

蒽衍生物的荧光性质: Wan You-zhi(2009 年)讨论的蒽衍生物的合成和荧光性质的研究展示了这些化合物在开发具有特定光学性质的新材料中的潜力。该研究表明,蒽衍生物结构的变化如何影响其荧光,这对于在传感、成像和光电器件中的应用至关重要 Wan You-zhi,2009.

化学行为和分析

生物系统中的代谢途径: A. Gentil 和 P. Sims(2004 年)的一项研究探讨了小鼠胃和小肠匀浆中 7,12-二甲基苯并(a)蒽的代谢。这项研究提供了对参与蒽衍生物代谢的酶促过程的见解,有助于我们了解它们在生物系统中的行为 A. Gentil 和 P. Sims,2004.

属性

IUPAC Name |

4-methylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYNNEYZRYFXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031279 | |

| Record name | 4-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenz[a]anthracene | |

CAS RN |

316-49-4 | |

| Record name | 4-Methylbenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLBENZ(A)ANTHRACENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

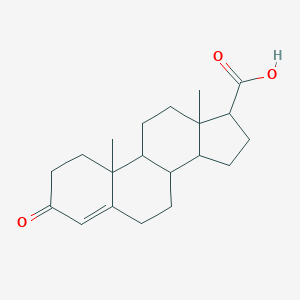

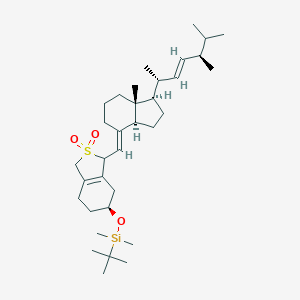

![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)

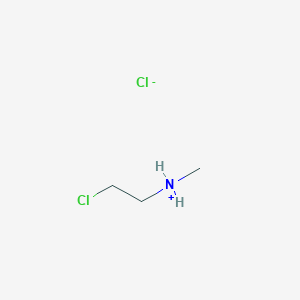

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)